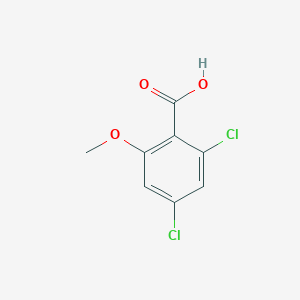

2,4-Dichloro-6-methoxybenzoic acid

Vue d'ensemble

Description

2,4-Dichloro-6-methoxybenzoic acid is a chemical compound that is a chlorinated derivative of o-anisic acid . It is also known as Dicamba and is a selective systemic herbicide first registered in 1967 . This compound is used in various herbicide formulations including Dianat, Banvel, Diablo, Oracle, and Vanquish .

Physical And Chemical Properties Analysis

Dicamba is a white to brown crystalline solid with a molecular weight of 221.04 g/mole . It has a vapor pressure of 4.5 x 10 -3 Pa at 25 °C and a solubility in water of 4500 mg/L at 25 °C . The compound’s log Kow values at different pH levels are: pH 5.0: -0.55, pH 6.8: -1.88, pH 8.9: -1.9 .Applications De Recherche Scientifique

Weed Control in Agriculture

Dicamba is primarily employed as a post-emergent herbicide in soybean and cotton farming systems. Its effectiveness lies in controlling glyphosate-resistant weeds, including species like Palmer amaranth, waterhemp, and horseweed. By disrupting plant growth through manipulation of phytohormone responses, dicamba inhibits weed growth, senescence, and tissue decay .

Enhancing Sustainable Dicamba Use

Ongoing research aims to provide farmers with robust tools and practices for sustainable dicamba application. By addressing environmental concerns, optimizing formulations, and improving application techniques, scientists contribute to effective weed management while minimizing ecological impact.

Mécanisme D'action

Target of Action

2,4-Dichloro-6-methoxybenzoic acid, also known as Dicamba, is a selective systemic herbicide . Its primary targets are annual and perennial broadleaf weeds . It is used for general weed control in various applications such as grain crops, turf areas, and non-crop areas .

Mode of Action

Dicamba acts by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the target weeds . It disrupts transport systems and interferes with nucleic acid metabolism .

Biochemical Pathways

Dicamba’s action leads to the disruption of normal plant growth processes, causing abnormal growth patterns that eventually lead to the death of the plant .

Pharmacokinetics

Dicamba is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties .

Result of Action

The result of Dicamba’s action is the death of the target weeds. It causes uncontrolled growth in these plants, leading to their eventual death . This makes Dicamba an effective herbicide for controlling broadleaf weeds.

Action Environment

The action of Dicamba can be influenced by environmental factors. For example, its volatility can lead to off-target damage if it is applied under windy conditions or at high temperatures . It is also important to note that Dicamba’s effectiveness can be influenced by the pH of the soil, with acidic soils increasing its persistence .

Safety and Hazards

Dicamba is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound .

Propriétés

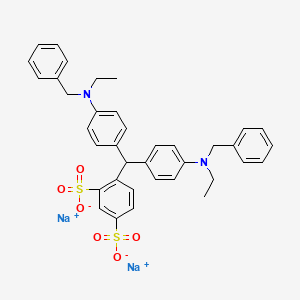

IUPAC Name |

2,4-dichloro-6-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLIBSRWMLMNIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543646 | |

| Record name | 2,4-Dichloro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94294-09-4 | |

| Record name | 2,4-Dichloro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

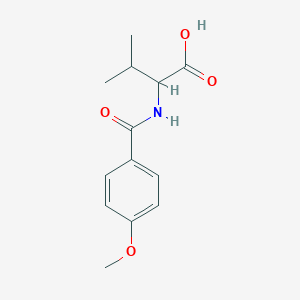

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

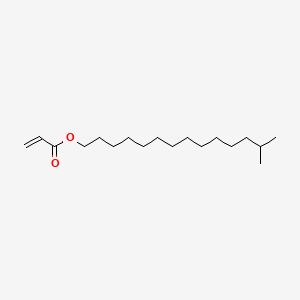

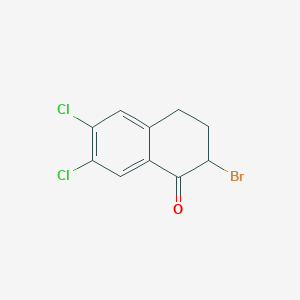

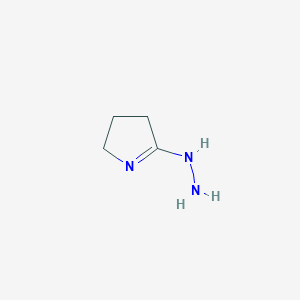

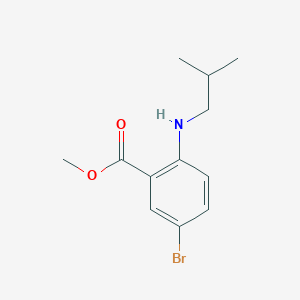

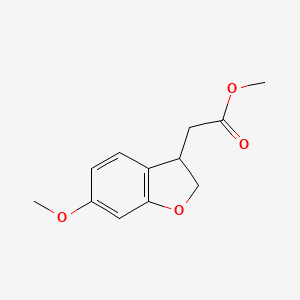

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline](/img/structure/B3059027.png)

![5H-Cyclopenta[C]pyridin-5-OL, 6,7-dihydro-](/img/structure/B3059028.png)

![2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine](/img/structure/B3059033.png)